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2-(Difluoromethyl)-3-nitroanisole

Cat. No.: B14077003
M. Wt: 203.14 g/mol
InChI Key: GMXOECGUGGHGOF-UHFFFAOYSA-N
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Description

Contextualization of 2-(Difluoromethyl)-3-nitroanisole within Contemporary Organic Synthesis and Medicinal Chemistry Research

While specific research on This compound is not extensively documented in publicly available literature, its structure places it at the intersection of several key areas of modern chemical science. Its substituted anisole (B1667542) framework is a common scaffold in many biologically active compounds. The presence of both a difluoromethyl group and a nitro group on the aromatic ring makes it a valuable, albeit under-investigated, building block. In organic synthesis, such a compound could serve as a versatile intermediate for creating more complex molecular architectures. In medicinal chemistry, the combination of these functionalities suggests potential applications that leverage the known effects of each group on a molecule's pharmacokinetic and pharmacodynamic profile. The existence of this compound is confirmed by its listing in chemical supplier catalogs, identified by the CAS Number 1261568-96-0. nih.govsigmaaldrich.com

Significance of Aromatic Difluoromethyl and Nitro Functionalities in Mechanistic and Synthetic Design

The difluoromethyl (CHF₂) group and the nitro (NO₂) group are powerful tools in the hands of chemists for several reasons:

Difluoromethyl Group (CHF₂): Often considered a lipophilic bioisostere of a hydroxyl or thiol group, the CHF₂ group can participate in hydrogen bonding, which can enhance a drug's binding affinity to its target. nih.gov Its introduction can also improve metabolic stability and membrane permeability. From a synthetic standpoint, the development of methods for introducing the CHF₂ group has been an active area of research, with techniques ranging from the use of difluorocarbene precursors to radical difluoromethylation. nih.gov

Nitro Group (NO₂): The nitro group is one of the strongest electron-withdrawing groups, a property that significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. libretexts.org Conversely, it activates the ring for nucleophilic aromatic substitution. In medicinal chemistry, the nitro group is a key component in many antimicrobial and anticancer drugs, often acting as a prodrug that is activated under hypoxic conditions. cardiff.ac.uk

The interplay of these two groups on an anisole ring presents interesting mechanistic and synthetic challenges and opportunities. The methoxy (B1213986) group (-OCH₃) of the anisole is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The difluoromethyl group is generally considered to be weakly deactivating and meta-directing. The final substitution pattern of This compound is therefore a result of a complex interplay of these directing effects during its synthesis.

Historical and Current Research Trajectories in Anisole-Based Fluorinated and Nitro Compounds

The study of fluorinated and nitrated organic compounds has a rich history. The journey of organofluorine chemistry began even before the isolation of elemental fluorine in 1886. nih.gov Early methods like the Balz-Schiemann reaction, which converts aromatic amines to fluoroaromatics, have been refined over the decades. nih.gov The development of a vast array of N-F fluorinating agents has further expanded the toolbox for creating fluorinated molecules. beilstein-journals.org

The nitration of aromatic compounds is a classic reaction in organic chemistry, with the nitration of anisole typically yielding a mixture of ortho- and para-nitroanisole. nih.gov Achieving specific regioselectivity, especially for less common substitution patterns, remains an area of active research, with studies exploring the influence of reaction conditions and catalysts. researchgate.netfrontiersin.org

Current research often focuses on the late-stage functionalization of complex molecules, where the introduction of fluorine or nitro groups can fine-tune the properties of a drug candidate. The development of more selective and efficient synthetic methods is a continuous pursuit. For anisole derivatives, research continues to explore their potential in various fields, from materials science to pharmaceuticals.

Scope and Objectives of Academic Inquiry into this compound

Given the limited direct research on This compound , academic inquiry into this compound would likely focus on several key areas:

Development of Synthetic Routes: A primary objective would be to establish efficient and regioselective methods for its synthesis. This could involve exploring the nitration of 2-(difluoromethyl)anisole or the difluoromethylation of 3-nitroanisole (B147296) and studying the factors that control the formation of the desired 2,3-isomer.

Investigation of Physicochemical Properties: A thorough characterization of its physical and chemical properties would be essential. This would include spectroscopic analysis, determination of its electronic properties, and studying its reactivity in various chemical transformations.

Exploration of Potential Applications: Research would aim to uncover potential uses for this compound. In organic synthesis, its utility as a building block for more complex molecules would be investigated. In medicinal chemistry, it could be screened for various biological activities, guided by the known properties of related fluorinated and nitrated compounds.

Interactive Data Table: Properties of Related Anisole Derivatives

CompoundCAS NumberMolecular FormulaKey Features
3-Nitroanisole555-03-3C₇H₇NO₃A basic building block with a meta-directing nitro group. sigmaaldrich.com
2-Nitroanisole91-23-6C₇H₇NO₃An isomer of nitroanisole, used as a precursor for dyes. researchgate.net
3-Fluoro-2-nitroanisoleNot readily availableC₇H₆FNO₃A closely related structure with a single fluorine atom.
2-Methyl-3-nitroanisole4837-88-1C₈H₉NO₃An analog with a methyl group instead of difluoromethyl. libretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F2NO3 B14077003 2-(Difluoromethyl)-3-nitroanisole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

2-(difluoromethyl)-1-methoxy-3-nitrobenzene

InChI

InChI=1S/C8H7F2NO3/c1-14-6-4-2-3-5(11(12)13)7(6)8(9)10/h2-4,8H,1H3

InChI Key

GMXOECGUGGHGOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for 2 Difluoromethyl 3 Nitroanisole and Its Precursors

Regioselective Aromatic Nitration Strategies Leading to Nitroanisole Intermediates

The initial stage in the synthesis of 2-(difluoromethyl)-3-nitroanisole involves the carefully controlled nitration of an appropriate anisole (B1667542) derivative. The primary challenge lies in achieving the desired regioselectivity, directing the nitro group to the position ortho to the methoxy (B1213986) group and meta to the future difluoromethyl group attachment point.

Classical Nitration Reactions and Control of Regioselectivity

Traditional methods for the nitration of aromatic compounds, such as anisole, have long relied on the use of mixed acid, a combination of concentrated nitric acid and sulfuric acid. beilstein-journals.orgvapourtec.com The methoxy group of anisole is an activating, ortho-, para-directing group in electrophilic aromatic substitution. youtube.com However, the precise ratio of ortho to para isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent employed. youtube.com

For instance, the nitration of anisole often yields a mixture of ortho-nitroanisole and para-nitroanisole. psu.edu Achieving a high yield of the ortho-isomer, a potential precursor, requires careful optimization of the reaction parameters. The use of aqueous nitric acid has also been explored as a milder and more selective medium for the nitration of aromatic compounds, in some cases leading to high regioselectivity. frontiersin.orgrsc.org The steric hindrance of substituents can also play a role in directing the nitration, a factor that becomes critical when starting with a pre-functionalized anisole ring. frontiersin.org

Table 1: Regioselectivity in the Nitration of Anisole under Various Conditions

Nitrating Agent/SystemSolventTemperature (°C)Major Productspara:ortho RatioReference
65% HNO₃, NaNO₂Carbon Tetrachloride25o-nitroanisole, p-nitroanisole3.7:1 psu.edu
Aqueous (15.8 M) HNO₃WaterRoom Temperatureo-nitroanisole, p-nitroanisole- frontiersin.org
Mixed Acid (HNO₃/H₂SO₄)-0-10o-nitroanisole, p-nitroanisoleVaries rsc.org

This table is illustrative and specific ratios can vary based on precise experimental conditions.

Continuous Flow Nitration Methodologies for Enhanced Control and Efficiency

In recent years, continuous flow technology has emerged as a powerful tool for conducting highly exothermic and potentially hazardous reactions like nitration with superior control and safety. beilstein-journals.orgvapourtec.comresearchgate.netnih.gov The high surface-area-to-volume ratio in microreactors or tubular reactors allows for efficient heat dissipation, minimizing the risk of runaway reactions and the formation of undesirable byproducts. beilstein-journals.orgnih.gov

Continuous flow nitration offers precise control over reaction parameters such as temperature, residence time, and stoichiometry, leading to improved yields and selectivity. vapourtec.com This methodology has been successfully applied to the nitration of various aromatic compounds. beilstein-journals.orgnih.gov The enhanced safety and efficiency of continuous flow processes make them an attractive alternative to traditional batch methods for the synthesis of nitroaromatic intermediates. beilstein-journals.orgresearchgate.net

Introduction of the Difluoromethyl Group onto Aromatic Systems

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal and agricultural chemistry, acting as a bioisostere for hydroxyl, thiol, and amine groups. mdpi.comacs.orgnih.gov Its introduction onto an aromatic ring, particularly a nitro-substituted one, can be achieved through several modern synthetic methods.

Direct Difluoromethylation Approaches

Direct difluoromethylation methods aim to install the CF₂H group in a single step, often employing radical or nucleophilic pathways.

A variety of reagents have been developed for both electrophilic and nucleophilic difluoromethylation. Electrophilic difluoromethylating agents are designed to deliver a "CF₂H⁺" equivalent to a nucleophilic substrate. acs.orgacs.orgnih.gov Examples include S-(difluoromethyl)diarylsulfonium salts, which have proven effective for the difluoromethylation of various nucleophiles, although their reactivity with carbon nucleophiles can be limited. acs.orgacs.orgnih.govacs.org

Conversely, nucleophilic difluoromethylating reagents provide a "CF₂H⁻" synthon for reaction with electrophilic substrates. acs.orgnih.gov Difluoromethyl phenyl sulfone (PhSO₂CF₂H) is a prominent example, serving as a versatile precursor to the nucleophilic PhSO₂CF₂⁻ anion. acs.org Other reagents include (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), which can be used to generate a trifluoromethyl anion, and related silicon-based reagents for difluoromethylation. nih.govbeilstein-journals.org

Table 2: Examples of Difluoromethylating Reagents

Reagent TypeExample ReagentChemical FormulaTypical ApplicationReference
ElectrophilicS-(Difluoromethyl)diphenylsulfonium tetrafluoroborate[Ph₂S-CF₂H]⁺[BF₄]⁻Difluoromethylation of heteroatom nucleophiles acs.orgacs.org
NucleophilicDifluoromethyl phenyl sulfonePhSO₂CF₂HNucleophilic difluoromethylation of electrophiles acs.orgnih.gov
Radical PrecursorSodium difluoromethanesulfinateNaSO₂CF₂HRadical difluoromethylation of (hetero)arenes mdpi.comnih.govnih.gov

Transition metal catalysis has become a cornerstone of modern organic synthesis, and difluoromethylation is no exception. nih.gov Copper- and palladium-mediated cross-coupling reactions are widely used to forge carbon-difluoromethyl bonds. nih.govpsu.eduacs.org

Palladium-catalyzed cross-coupling reactions, for instance, can effectively couple aryl halides (bromides and chlorides) with a difluoromethyl source like TMSCF₂H. psu.eduacs.org Similarly, copper-catalyzed protocols have been developed for the difluoromethylation of aryl iodides. acs.org More recently, the combination of photoredox catalysis with nickel catalysis has enabled the difluoromethylation of aryl bromides using the readily available bromodifluoromethane (B75531) as the CF₂H source. princeton.edu These methods offer broad substrate scope and functional group tolerance, making them powerful tools for the synthesis of difluoromethylated aromatics. psu.eduacs.orgprinceton.edunih.gov

Electrochemical Difluoromethylation

The introduction of the difluoromethyl (–CF₂H) group via electrochemical methods represents a modern approach in organofluorine chemistry. acs.org This strategy avoids the use of harsh or specialized chemical difluoromethylating agents by generating the reactive species in situ under controlled redox conditions. acs.org

One prominent electrochemical approach involves the generation of a difluoromethyl radical (•CF₂H) from a precursor like sodium difluoromethanesulfinate (CF₂HSO₂Na). rsc.orgacs.orgnih.gov In this process, the sulfinate is oxidized at the anode to produce the •CF₂H radical, which can then attack an aromatic ring. For a substrate like 3-nitroanisole (B147296), this would involve a radical aromatic substitution to form the desired product. The reaction can be carried out in an undivided cell, simplifying the experimental setup. rsc.orgnih.gov

Another potential electrochemical route is the reductive hydrodefluorination of a trifluoromethyl (–CF₃) precursor. bris.ac.uk Starting with 2-(trifluoromethyl)-3-nitroanisole, a controlled cathodic reduction could selectively cleave a single C-F bond, which is then replaced by a C-H bond. bris.ac.uk This method's success hinges on precise control of the electrode potential to prevent over-reduction to a monofluoromethyl or methyl group. bris.ac.uk The use of specific cathode materials, such as nickel, can be crucial for achieving the desired selectivity. bris.ac.uk

These electrochemical methods are gaining traction as they align with green chemistry principles by minimizing chemical waste and often operating under mild conditions. rsc.org

Fluorination of Precursors Bearing -CH₂X or -CHO Groups

A common strategy for synthesizing difluoromethyl compounds is the fluorination of precursors containing a carbonyl group, such as an aldehyde (–CHO).

Deoxofluorination of Aldehydes

Deoxofluorination is a direct method for converting a carbonyl group into a geminal difluoride. For the synthesis of this compound, a suitable precursor would be 3-methoxy-2-nitrobenzaldehyde. The aldehyde functional group is transformed into the difluoromethyl group using a deoxofluorinating agent.

Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). acs.org These reagents are effective for converting aldehydes and ketones into their corresponding gem-difluoro analogues. acs.org The reaction proceeds by nucleophilic attack of the carbonyl oxygen on the sulfur atom of the reagent, followed by an intramolecular substitution that replaces the C=O bond with two C-F bonds. While effective, these reagents must be handled with care due to their reactivity and potential instability, especially the thermal instability of DAST. nih.gov

The choice between DAST and Deoxo-Fluor can depend on the specific substrate and reaction scale, with Deoxo-Fluor often being preferred for its enhanced thermal stability. acs.orgnih.gov

Etherification Strategies for the Methoxy Group Formation in Anisole Derivatives

The formation of the methoxy ether linkage is a critical step in synthesizing anisole derivatives. This can be achieved either before or after the introduction of the other functional groups.

O-Alkylation Reactions (e.g., Williamson Ether Synthesis on Phenolic Precursors)

The Williamson ether synthesis is a classic and highly versatile method for forming ethers. chinesechemsoc.orgresearchgate.net In the context of synthesizing this compound, this reaction would typically involve the O-alkylation of a phenolic precursor, such as 2-(difluoromethyl)-3-nitrophenol.

The synthesis proceeds in two steps. First, the phenolic proton is removed by a strong base (like sodium hydride, NaH) to form a highly nucleophilic phenoxide ion. researchgate.net Second, this phenoxide attacks an alkylating agent, typically a methyl halide (like methyl iodide, CH₃I) or methyl sulfate, in a nucleophilic substitution (Sₙ2) reaction. chinesechemsoc.orgresearchgate.netsci-hub.se

The reaction is highly efficient for primary alkyl halides like methyl iodide. chinesechemsoc.orgsci-hub.se Key conditions for a successful Williamson ether synthesis include the use of an appropriate solvent, such as acetonitrile (B52724) or N,N-dimethylformamide, and temperatures typically ranging from 50-100 °C. researchgate.net It is crucial to select an unhindered alkyl halide to avoid a competing elimination (E2) reaction, though this is not a concern when using a methylating agent. sci-hub.se

Convergent and Linear Synthesis Approaches for this compound

A convergent synthesis , by contrast, involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. rsc.orgnih.gov For this compound, a convergent approach might involve:

Synthesizing a 2-(difluoromethyl)phenol (B1359066) fragment.

Separately preparing a nitrating agent or a synthon that can introduce the nitro group and the methoxy group.

Coupling these two fragments.

Green Chemistry Principles in the Synthesis of Fluorinated Nitroaromatics

The synthesis of specialized chemicals like fluorinated nitroaromatics is increasingly being evaluated through the lens of green chemistry. The goal is to develop methods that are more environmentally friendly, safer, and more efficient.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses can be more atom-economical than linear ones. rsc.org

Use of Less Hazardous Chemical Syntheses : Traditional nitration methods often use a hazardous mixture of concentrated nitric and sulfuric acids. Developing milder nitration procedures is a key green objective. Similarly, while effective, fluorinating agents like DAST pose handling risks. nih.gov Electrochemical methods offer an alternative that avoids storing and handling some of these hazardous reagents by generating the reactive species in situ. rsc.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. For instance, developing catalytic methods for fluorination or etherification would reduce waste.

Energy Efficiency : Electrochemical syntheses can often be performed at room temperature and pressure, reducing energy consumption compared to methods requiring high temperatures. rsc.orgnih.gov

Safer Solvents and Auxiliaries : Research into performing reactions in greener solvents, or even in aqueous media, is an active area of green chemistry. While fluorination was traditionally thought to be incompatible with water, recent studies have shown successful fluorination reactions in aqueous conditions.

The environmental persistence and potential toxicity of nitroaromatic compounds also make the development of greener synthetic routes and effective remediation strategies a high priority.

Solvent Selection and Waste Minimization

The choice of solvent is a cornerstone of green chemistry, directly impacting reaction efficiency, product purification, and the environmental footprint of a synthetic process. In the synthesis of nitroaromatic compounds and their fluorinated derivatives, traditional reliance on volatile and often hazardous organic solvents is being challenged by more sustainable alternatives.

Strategic Solvent Use in Precursor Synthesis:

The synthesis of key precursors to this compound often involves nitration and subsequent functional group manipulations. For instance, the nitration of a substituted methoxybenzaldehyde derivative is a potential step. Historically, such nitrations have employed excess sulfuric acid as both a catalyst and solvent, generating significant quantities of acidic waste. Modern approaches seek to minimize this by exploring alternative catalytic systems and solvent media. The use of solid acid catalysts, for example, can facilitate easier separation and reduce the generation of liquid waste.

In the purification of nitroaromatic intermediates, solvents like acetone (B3395972) are often employed for recrystallization. While effective, the volatility and flammability of acetone necessitate careful handling and recovery systems to minimize emissions. The selection of less volatile, recyclable, or biodegradable solvents is an active area of research.

Waste Minimization through Reagent Selection and Process Design:

Difluoromethylation Reagents: The introduction of the difluoromethyl group is a key transformation. Traditional difluoromethylating agents can be gaseous and have ozone-depleting potential. The development of more environmentally benign reagents is a significant step towards waste reduction. For example, reagents like (difluoromethyl)triphenylphosphonium bromide are noted for being readily available and easier to handle. The use of fluoroform (CHF3) is considered an ideal, highly atom-economical choice, though its lower reactivity presents challenges that are being addressed through continuous flow technologies.

Catalyst-Free and Solvent-Free Reactions: Emerging strategies aim to eliminate the need for both solvents and catalysts where possible. For certain fluorination reactions, neat (solvent-free) conditions have been shown to be effective, significantly reducing the waste stream. While not yet documented specifically for this compound, this approach holds considerable promise for future synthetic route design.

Process Intensification: Continuous flow chemistry offers a powerful tool for waste minimization. The precise control over reaction parameters can lead to higher yields and selectivities, reducing the formation of byproducts and simplifying purification processes. This is particularly relevant for exothermic reactions like nitration and for handling reactive intermediates in difluoromethylation.

The following table summarizes key considerations for solvent selection and waste minimization in the synthesis of precursors for this compound.

Synthetic StepTraditional ApproachGreener AlternativeWaste Minimization Benefit
Nitration Sulfuric acid as solvent/catalystSolid acid catalystsReduced acidic waste, easier catalyst recovery
Purification Recrystallization from volatile solvents (e.g., acetone)Use of less volatile, recyclable, or bio-based solventsReduced VOC emissions, improved safety
Difluoromethylation Gaseous, ozone-depleting reagentsStable, solid reagents (e.g., phosphonium (B103445) salts), fluoroformReduced environmental impact, improved handling

Energy Efficiency Considerations in Reaction Design

Energy Inputs in Key Transformations:

Nitration: Nitration reactions are typically exothermic and often require cooling to control the reaction rate and prevent the formation of undesired byproducts. For instance, the nitration of a precursor like 2-hydroxy-3-methoxybenzaldehyde (B140153) may be conducted at temperatures as low as 0°C. nih.gov Maintaining these low temperatures on an industrial scale can be energy-intensive. The development of more selective catalysts that can operate at or near ambient temperature would represent a significant energy saving.

Difluoromethylation: The energy requirements for difluoromethylation can vary significantly depending on the chosen reagent and method. Some modern difluoromethylation reactions can be performed at room temperature, offering a clear advantage over methods that require heating or cryogenic conditions.

Process Optimization for Energy Savings:

Telescoping Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates (a "one-pot" or "telescoped" synthesis) can significantly reduce energy consumption associated with workup, purification, and solvent handling between steps.

Heat Integration: In a large-scale manufacturing process, the heat generated from exothermic reactions like nitration can be captured and used to heat other parts of the process, a practice known as heat integration. This requires careful engineering but can lead to substantial energy savings.

The table below outlines some energy efficiency considerations for the synthesis of this compound and its precursors.

Synthetic StepConventional MethodEnergy-Efficient AlternativeEnergy Saving
Nitration Low-temperature reaction (-10 to 10°C)Catalyst development for ambient temperature reactionsReduced cooling requirements
General Heating Conventional oil baths or heating mantlesMicrowave-assisted synthesisFaster reaction times, reduced overall energy use
Process Design Step-wise synthesis with intermediate isolationTelescoped or one-pot reactionsReduced energy for workup and purification

Chemical Reactivity and Transformation Pathways of 2 Difluoromethyl 3 Nitroanisole

Reactions Involving the Nitro Group

The nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring. It is the primary site for reductive transformations and can also influence the ring's susceptibility to nucleophilic attack.

The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. This conversion drastically changes the electronic nature of the substituent from strongly deactivating to strongly activating. A variety of reagents and catalytic systems can accomplish this transformation, offering different levels of chemoselectivity. wikipedia.orgpsu.edu

Common methods for the reduction of nitroarenes to the corresponding anilines are conducted on an industrial scale and include: wikipedia.org

Catalytic Hydrogenation: This is a very common and often clean method. Reagents typically involve hydrogen gas (H₂) with a metal catalyst. The choice of catalyst can be crucial for selectivity.

Metal-Based Reductions: The use of metals, often in acidic media, is a classic and effective method for nitro group reduction. youtube.comorganic-chemistry.org

Sulfide (B99878) Reagents: Sodium sulfide or related reagents can be used, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.org

The reduction can also be stopped at intermediate stages, such as the hydroxylamine (B1172632) or azo compound, by carefully selecting the reagents and reaction conditions. wikipedia.orgnih.gov For instance, treatment of nitroarenes with excess zinc metal can lead to the formation of N,N'-diarylhydrazine, while metal hydrides may produce azo compounds. wikipedia.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reagent/System Primary Product Notes Reference(s)
H₂, Pd/C Amine A common, efficient method for complete reduction. May also reduce other functional groups like alkenes. wikipedia.org
H₂, Raney Nickel Amine Effective alternative to Pd/C, can be more tolerant of halides. wikipedia.org
Fe, HCl or Acetic Acid Amine A classic, robust, and cost-effective method. wikipedia.orgyoutube.comorganic-chemistry.org
Zn, HCl or Acetic Acid Amine Provides a mild method for reducing nitro groups. youtube.com wikipedia.orgyoutube.com
SnCl₂, HCl Amine A mild reagent useful for substrates with other reducible groups. wikipedia.orgyoutube.com
Na₂S₂O₄ (Sodium Dithionite) Amine A common laboratory reagent for nitro reduction. wikipedia.org
Na₂S / (NH₄)₂S Amine Can offer chemoselectivity for reducing one of multiple nitro groups. wikipedia.orgyoutube.com
LiAlH₄ Azo Compound Not typically used for preparing anilines from nitroarenes due to the formation of azo products. wikipedia.org
Zn, NH₄Cl (aq) Hydroxylamine Milder conditions can halt the reduction at the hydroxylamine stage. wikipedia.org

Nucleophilic Aromatic Substitution (S~N~Ar) with Nitro Group as a Leaving Group

While halogens are the most common leaving groups in nucleophilic aromatic substitution (SNAr) reactions, the nitro group can also be displaced by a strong nucleophile, provided the aromatic ring is sufficiently activated by other potent electron-withdrawing groups. wikipedia.orgstackexchange.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group (the ipso carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The departure of the leaving group in the second step restores the aromaticity of the ring.

For the nitro group to function as a leaving group (as nitrite, NO₂⁻), the stability of the Meisenheimer complex is crucial. This stability is enhanced by electron-withdrawing substituents, particularly those at the ortho and para positions, which can delocalize the negative charge through resonance. libretexts.orgmasterorganicchemistry.com The established leaving group ability in SNAr reactions often follows the order F > NO₂ > Cl ≈ Br > I. nih.gov This highlights that the highly electronegative nitro group can be a better leaving group than chlorine or bromine, a counterintuitive finding when compared to aliphatic SN2 reactions. The rate-determining step is typically the initial nucleophilic attack, so the strength of the C-X bond is less important than the substituent's ability to stabilize the anionic intermediate. masterorganicchemistry.com

In the specific case of 2-(difluoromethyl)-3-nitroanisole, a nucleophile would need to displace the nitro group at the C3 position.

The reactivity of the nitro group in this compound is modulated by the electronic effects of the other two substituents on the ring.

The difluoromethyl group (-CF₂H) at the C2 position (meta to the nitro group) is a moderately electron-withdrawing group, primarily through a strong inductive effect (-I) owing to the highly electronegative fluorine atoms. viu.ca

The combined influence on the nitro group's reactivity is as follows:

For Reduction: The reduction of the nitro group involves the addition of electrons. The electron-donating methoxy (B1213986) group increases the electron density on the ring, which can slightly hinder the reduction process. Conversely, the electron-withdrawing difluoromethyl group decreases the ring's electron density, which should facilitate the reduction. The net effect will depend on the balance of these opposing influences.

For SNAr (with -NO₂ as leaving group): This reaction is accelerated by electron-withdrawing groups that stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com The difluoromethyl group at the ortho position relative to the site of attack would provide some stabilization. However, the powerful electron-donating resonance effect of the methoxy group at the para position relative to the site of attack would be strongly destabilizing for the required anionic intermediate. This makes a successful SNAr reaction with the nitro group as the leaving group highly unlikely for this specific molecule.

Reactions Involving the Difluoromethyl Group

The difluoromethyl group is generally more stable than a trichloromethyl or tribromomethyl group, but its C-F bonds can undergo transformation under specific conditions. Furthermore, the polarized C-H bond allows it to participate in non-covalent interactions.

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. escholarship.orgnih.gov Geminal C-F bonds, as found in the difluoromethyl group, are even stronger and less reactive than single C-F bonds. escholarship.org Consequently, reactions involving the cleavage of a C-F bond in a -CF₂H group typically require specialized reagents or catalysts.

Recent advances in organometallic chemistry have enabled the catalytic activation of a single C-F bond in difluoromethylene units. escholarship.orgnih.gov These methods often employ a "push-pull" strategy, combining a soft transition metal catalyst (e.g., palladium or iridium complexes) with a hard, fluorophilic Lewis acid activator. nih.gov This approach allows for the selective, and in some cases enantioselective, substitution of one fluorine atom to create a new C-C or C-heteroatom bond. nih.govacs.org For example, the reaction of 2-(difluoromethyl)naphthalene (B2912400) with a malonate nucleophile has been achieved using a palladium catalyst in the presence of lithium triflate. nih.gov

Dehydrofluorination, the elimination of H and F atoms to form a double bond, is a known reaction for some fluorinated compounds, particularly in the formation of conjugated systems in polymers upon treatment with a strong base. [For difluoromethylarenes, this pathway is less common but can be implicated in the lability of C-F bonds under certain hydrolytic conditions, especially in heterocyclic systems where azafulvenium-like intermediates can form. rsc.org

A key feature of the difluoromethyl group is its ability to act as a hydrogen bond donor. rsc.org The two highly electronegative fluorine atoms strongly polarize the adjacent C-H bond, imparting a significant partial positive charge on the hydrogen atom. This allows the C-H bond to engage in hydrogen bonding with suitable acceptor atoms like oxygen or nitrogen.

This property has led to the -CF₂H group being recognized as a "lipophilic hydrogen bond donor" and a potential bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups in medicinal chemistry. rsc.org

Studies on 1-(difluoromethyl)-2-nitrobenzene, a close structural analog of the title compound, have shown that an intramolecular hydrogen bond can form between the difluoromethyl proton and an oxygen atom of the ortho-nitro group. This interaction provides a stabilization energy of 4.3 kcal/mol. rsc.org While significant, this is less than the stabilization gained from the stronger, conventional hydrogen bond in 2-nitrophenol (B165410) (9.9 kcal/mol). rsc.org The ability of the -CF₂H group to form hydrogen bonds can significantly influence the molecule's conformation, crystal packing, and interactions with biological targets.

The hydrogen bond donating strength can be quantified using Abraham's solute ¹H NMR analysis, which defines a hydrogen bond acidity parameter, [A]. rsc.org

Table 2: Comparison of Hydrogen Bond Donor Acidity

Compound/Group Acidity Parameter [A] Notes Reference(s)
1-(Difluoromethyl)-4-nitrobenzene 0.126 Strong electron-withdrawing group enhances H-bond acidity.
Difluoromethyl Group ~0.08 - 0.13 Generally considered a moderate H-bond donor.
Thiophenol ~0.11 Similar in strength to some difluoromethylarenes.
Aniline (B41778) ~0.09 Similar in strength to some difluoromethylarenes.
Phenol / Hydroxyl Group ~0.3 - 0.6 Significantly stronger H-bond donor than the -CF₂H group.
Water 0.37 Reference H-bond donor.

Note: Specific [A] values can vary based on the full molecular structure. The values presented are for illustrative comparison.

Radical Reactions Involving the Difluoromethyl Group

The difluoromethyl (CF2H) group has garnered significant attention in medicinal and agricultural chemistry due to its unique properties. nih.gov It can act as a bioisostere for alcohol, thiol, and amine moieties, potentially enhancing the biological activity of a molecule. nih.gov The CF2H group's polarized C-H bond allows it to function as a lipophilic hydrogen bond donor, an interaction that can improve the binding selectivity of bioactive compounds. researchgate.net

Recent years have seen a surge in methods for introducing the difluoromethyl group into organic molecules, often through radical pathways. rsc.orgresearchgate.net These radical processes are crucial for functionalizing a wide range of compounds, including heterocycles. rsc.org The difluoromethyl radical (•CF2H) can be generated from various precursors and exhibits distinct reactivity. jlu.edu.cn While the trifluoromethyl radical (•CF3) is electrophilic, the •CF2H radical is generally considered nucleophilic. nih.gov This characteristic influences its reaction with different substrates. For instance, in reactions with electron-rich arenes, the nucleophilic nature of the •CF2H radical plays a key role. mdpi.com To enhance its electrophilicity for certain applications, the difluoromethyl reagent can be equipped with a removable electron-withdrawing group. nih.gov

Visible-light-promoted radical cyclization reactions have been developed for the synthesis of difluoromethyl-substituted polycyclic compounds. nih.gov A common strategy involves the generation of the •CF2H radical from precursors like difluoroacetic acid using a promoter such as (diacetoxyiodo)benzene (B116549) (PIDA) under visible light. nih.gov The generated radical then adds to an unactivated alkene, initiating a cyclization cascade. nih.gov Mechanistic studies, including control experiments with radical scavengers like TEMPO, have confirmed the involvement of radical intermediates in these transformations. mdpi.comnih.gov

The generation of the difluoromethyl radical can be achieved through various methods, including:

Homolysis of reagents like bis(difluoroacetyl) peroxide , which can be generated in situ. nih.gov

Photocatalytic processes using reagents like NaSO2CF2H. mdpi.com

One-electron reduction of precursors like bromodifluoromethyl phenyl sulfide. beilstein-journals.org

The subsequent reactions of the difluoromethyl radical are diverse and include addition to multiple bonds and substitution reactions.

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its substituents: the methoxy group (-OCH3), the nitro group (-NO2), and the difluoromethyl group (-CF2H). The interplay of these groups dictates the regioselectivity and rate of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The substituents on the benzene (B151609) ring play a crucial role in determining the rate and regioselectivity of EAS. wikipedia.orgchemeurope.com Substituents are broadly classified as either activating or deactivating. wikipedia.org Activating groups donate electron density to the ring, stabilizing the arenium ion and increasing the reaction rate. wikipedia.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. wikipedia.orgquora.com

In the case of this compound, the substituents present a mixed influence:

Nitro group (-NO2): This is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. quora.comchempedia.info It directs incoming electrophiles to the meta position relative to itself. chempedia.info

Methoxy group (-OCH3): This is an activating group, donating electron density through resonance, and directs incoming electrophiles to the ortho and para positions. quora.com

Difluoromethyl group (-CF2H): This group is electron-withdrawing due to the high electronegativity of the fluorine atoms, making it a deactivating group.

The combined effect of these groups makes the aromatic ring of this compound significantly deactivated towards electrophilic attack. chempedia.info The directing effects of the substituents would lead to a complex mixture of products, with the substitution pattern being a result of the competing influences of the groups. Generally, strong deactivating groups like the nitro group make further electrophilic substitution difficult, often requiring harsh reaction conditions. wikipedia.org

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentElectronic EffectDirecting Influence
-NO2Strongly deactivating, electron-withdrawingMeta
-OCH3Activating, electron-donatingOrtho, Para
-CF2HDeactivating, electron-withdrawingMeta

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com These reactions are crucial for introducing nucleophiles onto an aromatic ring. libretexts.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. nih.gov The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, is essential for stabilizing this intermediate. wikipedia.orglibretexts.orgyoutube.com In the second step, the leaving group is expelled, and aromaticity is restored. libretexts.org

The aromatic ring of this compound is activated towards SNAr due to the presence of the electron-withdrawing nitro and difluoromethyl groups. youtube.com The nitro group, in particular, strongly activates the ring for nucleophilic attack. wikipedia.org For an SNAr reaction to occur on the anisole (B1667542) core of this molecule, a suitable leaving group would need to be present on the ring. The methoxy group itself can, under certain conditions, act as a leaving group, although it is not as effective as a halide.

The regioselectivity of SNAr is determined by the position of the leaving group and the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer complex. masterorganicchemistry.com For instance, in dinitro-substituted anisoles, nucleophilic attack is facilitated, and the reaction kinetics can be studied to understand the mechanism. acs.org

Table 2: Requirements for Nucleophilic Aromatic Substitution (SNAr)

RequirementDescriptionRole in this compound
Electron-withdrawing groups Stabilize the Meisenheimer intermediate.The -NO2 and -CF2H groups activate the ring.
Good leaving group Is displaced by the nucleophile.A suitable leaving group would be required on the ring.
Strong nucleophile Attacks the electron-deficient aromatic ring.Various nucleophiles can be employed.

Investigations into Reaction Mechanisms and Kinetics

Understanding the detailed mechanisms and kinetics of the reactions of this compound is essential for controlling its transformations and optimizing reaction conditions for desired outcomes.

The mechanistic pathways for the reactions of this compound are dictated by the nature of the reagents and reaction conditions.

Radical Reactions: As discussed in section 3.2.3, radical reactions involving the difluoromethyl group often proceed via the generation of a •CF2H radical. jlu.edu.cn For example, a plausible mechanism for a visible-light-promoted difluoromethylation and cyclization involves the homolysis of a precursor like PhI(OCOCF2H)2 to generate the •CF2H radical. nih.gov This radical then adds to a double bond, followed by an intramolecular cyclization and subsequent steps to yield the final product. nih.gov The involvement of radical intermediates is often confirmed by the quenching of the reaction in the presence of radical scavengers. mdpi.com

Electrophilic Aromatic Substitution (EAS): The mechanism for EAS involves the formation of a sigma complex (arenium ion). masterorganicchemistry.comlibretexts.org The electrophile attacks the π-system of the aromatic ring, leading to a carbocationic intermediate that is stabilized by resonance. masterorganicchemistry.comchemeurope.com The distribution of the positive charge is influenced by the existing substituents. The final step is the loss of a proton from the sp3-hybridized carbon, which restores the aromaticity of the ring. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The generally accepted mechanism for SNAr is a two-step process. nih.govrsc.org

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate (Meisenheimer complex). youtube.com The negative charge is delocalized over the aromatic ring and is stabilized by electron-withdrawing substituents. youtube.com

Elimination: The leaving group departs, taking the bonding electrons with it, which restores the aromaticity of the ring. libretexts.org An alternative, though less common, mechanism is the benzyne (B1209423) mechanism, which involves an elimination-addition sequence and occurs in the absence of strong activating groups and in the presence of a very strong base. youtube.com

Kinetic studies provide quantitative information about reaction rates and help to elucidate reaction mechanisms. For reactions involving derivatives of this compound, kinetic data can reveal the influence of substituents and solvent on reactivity.

SNAr Reactions: The kinetics of SNAr reactions are well-studied. For example, the reactions of nitro-activated aromatic compounds with nucleophiles often follow second-order kinetics, being first order in both the aromatic substrate and the nucleophile. researchgate.net Kinetic studies on the aminolysis of dinitroanisole derivatives have provided evidence for the "dimer nucleophile" mechanism in some cases. acs.org The rate of SNAr reactions can be significantly affected by the solvent, as seen in studies of reactions in methanol-DMSO mixtures. researchgate.net The reaction rates can also be correlated with electronic parameters of the substituents, such as through Hammett plots. researchgate.net

Radical Reactions: Kinetic studies of radical reactions can be more complex. The rates of radical reactions are influenced by factors such as the rate of radical generation, the reactivity of the radical with the substrate, and the rates of competing radical termination steps.

Hydrogenation Reactions: The catalytic hydrogenation of nitroarenes, such as o-nitroanisole, to the corresponding anilines is another important transformation. stevens.edu Kinetic studies of these reactions, often carried out in microreactors to overcome mass transfer limitations, can help in determining the intrinsic reaction kinetics. stevens.edu The rate data can often be described by Langmuir-Hinshelwood type rate equations, which account for the adsorption of reactants on the catalyst surface. stevens.edu

Influence of Substituent Effects on Reactivity and Selectivity of this compound

The chemical behavior of this compound in transformation pathways is intricately governed by the electronic and steric nature of its substituents: the methoxy (-OCH₃), difluoromethyl (-CHF₂), and nitro (-NO₂) groups. These substituents collectively influence the electron density distribution within the aromatic ring, thereby dictating the regioselectivity and rate of chemical reactions.

The methoxy group is a potent activating group and directs electrophilic substitution to the ortho and para positions. youtube.comlearncbse.in This is attributed to its ability to donate electron density to the benzene ring through resonance, which stabilizes the carbocation intermediates formed during electrophilic attack at these positions. youtube.com Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position. masterorganicchemistry.comyoutube.com The difluoromethyl group also acts as an electron-withdrawing group, further deactivating the ring towards electrophilic substitution.

In the case of this compound, the positions ortho and para to the activating methoxy group are positions 2, 4, and 6. The positions meta to the deactivating nitro group are 1, 5, and the carbon attached to the difluoromethyl group. The interplay of these directing effects determines the likely sites for chemical reactions.

Reactivity towards Electrophilic Aromatic Substitution:

Reactivity towards Nucleophilic Aromatic Substitution:

The presence of a strongly electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). organic-chemistry.orgnih.govnih.gov In this scenario, a nucleophile can attack the carbon atoms bearing a good leaving group, with the negative charge of the intermediate Meisenheimer complex being stabilized by the nitro group. nih.gov For this compound, nucleophilic attack is most likely at the positions ortho and para to the nitro group. While the difluoromethyl group itself is not a typical leaving group, its presence enhances the electrophilicity of the ring, potentially facilitating nucleophilic attack if another suitable leaving group were present on the ring. The activation of aromatic isoxazoles by strong electron-withdrawing groups, including the nitro group, for direct nucleophilic difluoromethylation has been demonstrated, highlighting the capacity of nitro groups to facilitate such reactions. scienceopen.com

Reduction of the Nitro Group:

A common transformation pathway for nitroaromatic compounds is the reduction of the nitro group to an amino group. This conversion drastically alters the electronic properties of the substituent, turning a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group. This transformation would yield 2-amino-6-(difluoromethyl)anisole, a compound with significantly different reactivity.

Transformation Reagents and Conditions Product Effect on Reactivity
Reduction of Nitro GroupH₂, Pd/C2-Amino-6-(difluoromethyl)anisoleConverts a deactivating, meta-directing -NO₂ group to an activating, ortho, para-directing -NH₂ group.
Fe, HCl2-Amino-6-(difluoromethyl)anisole
SnCl₂, HCl2-Amino-6-(difluoromethyl)anisole

Interactive Data Table: Predicted Reactivity

The following table summarizes the predicted influence of the substituents on the reactivity of the aromatic ring at different positions.

PositionSubstituent Effect (Methoxy)Substituent Effect (Nitro)Substituent Effect (Difluoromethyl)Overall Predicted Reactivity towards ElectrophilesOverall Predicted Reactivity towards Nucleophiles
1-Meta (Deactivating)-DeactivatedActivated
2Ortho (Activating)--DeactivatedActivated
3--Ortho (Deactivating)DeactivatedActivated
4Para (Activating)Ortho (Deactivating)-Slightly Activated (relative to other positions)Activated
5Meta (No effect)Para (Deactivating)Meta (No effect)DeactivatedMost Activated
6Ortho (Activating)Meta (Deactivating)-Slightly Activated (relative to other positions)Activated

Computational and Theoretical Investigations of 2 Difluoromethyl 3 Nitroanisole

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict and analyze the properties of molecules like 2-(difluoromethyl)-3-nitroanisole. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular geometry, electronic structure, and intramolecular forces.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For aromatic compounds like anisole (B1667542) derivatives, DFT calculations, often using hybrid functionals such as B3LYP and B3PW91 with various basis sets (e.g., 6-311++G(d,p)), provide reliable predictions of their geometric and electronic properties. ijrte.orgniscpr.res.inresearchgate.netepstem.net These calculations help in optimizing the molecular structure to find the most stable conformation (the global minimum on the potential energy surface). ijrte.org

The electronic properties, such as the distribution of electron density and the nature of chemical bonds, are also elucidated through DFT. For instance, the presence of the electron-withdrawing nitro group and the difluoromethyl group significantly influences the electron distribution within the benzene (B151609) ring and the methoxy (B1213986) group. niscpr.res.in This, in turn, affects the molecule's reactivity and spectroscopic characteristics.

Table 1: Calculated Geometric Parameters for Anisole Derivatives using DFT Methods

Parameter2,4-difluoroanisole (B3LYP/6-311++G(d,p)) ijrte.org2-bromomethyl-4-nitroanisole (B3LYP/6-31+G(d,p)) niscpr.res.in
Bond Lengths (Å)
C-O (methoxy)1.3581.354
O-CH31.4231.428
C-N (nitro)-1.481
Bond Angles (°) **
C-O-C118.2117.8
O-C-C115.1 (ortho)116.5 (ortho)
O-C-C124.8 (meta)125.1 (meta)
Dihedral Angles (°) **
C-C-O-C0.0179.9

Note: Data is compiled from studies on similar substituted anisole derivatives to provide a representative understanding. Specific data for this compound was not available in the searched literature.

Molecular Orbital Analysis (e.g., HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wustl.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity. mdpi.com

In this compound, the electron-withdrawing nitro and difluoromethyl groups are expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. jmchemsci.com Global reactivity descriptors, such as electronegativity, hardness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Electronegativity (χ)Hardness (η)
5CzSF5-5.65-1.803.853.7251.925
5CzCF3-5.64-1.614.033.6252.015
5CzOCF3-5.73-1.414.323.572.16
2CzBN-5.71-2.103.613.9051.805
2CzTRZ-5.89-2.313.584.101.79

Note: This table presents data for various molecules to illustrate the concepts of HOMO-LUMO analysis and reactivity descriptors. semanticscholar.org Specific values for this compound would require dedicated computational studies.

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

The presence of the difluoromethyl group introduces the possibility of intramolecular hydrogen bonding. The hydrogen atom of the CHF2 group can interact with the oxygen atom of the adjacent nitro group, influencing the molecule's preferred conformation. rsc.org Such intramolecular interactions can significantly stabilize certain conformers over others. rsc.org

Conformational analysis, often performed using computational methods, explores the different spatial arrangements of the atoms in a molecule and their relative energies. nih.govcwu.edu For this compound, this would involve studying the rotation around the C-O bond of the methoxy group and the C-C bond connecting the difluoromethyl group to the aromatic ring. The results of such an analysis would reveal the most stable conformer and the energy barriers for interconversion between different conformers. cwu.edu These conformational preferences can have a profound impact on the molecule's physical and chemical properties. nih.gov

Theoretical Reaction Pathway Predictions

Computational chemistry also allows for the prediction and analysis of reaction pathways, providing a deeper understanding of reaction mechanisms.

Transition State Characterization and Activation Energy Calculations

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. researchgate.net Computational methods can be used to locate and characterize the geometry of these transition states. researchgate.net Once the transition state is identified, its energy can be calculated, which allows for the determination of the activation energy of the reaction. montclair.edu The activation energy is a critical factor that governs the rate of a chemical reaction.

For reactions involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, theoretical calculations can predict the most likely reaction pathways by comparing the activation energies of different possible routes.

Reaction Mechanism Elucidation via Computational Modeling

By mapping the entire potential energy surface of a reaction, from reactants to products, including any intermediates and transition states, computational modeling can provide a detailed step-by-step picture of the reaction mechanism. researchgate.netmontclair.edu This includes understanding the role of various functional groups and the electronic changes that occur throughout the reaction. For instance, in a study on a related compound, 3,5-difluoro-2,4,6-trinitroanisole, computational analysis revealed that the initial step in its thermal decomposition is the cleavage of a C-N bond of a nitro group. mdpi.com This type of detailed mechanistic insight is invaluable for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations

There are no published studies that have utilized molecular dynamics simulations to investigate the specific interactions of this compound. This type of simulation is often employed to understand the behavior of molecules over time at an atomic level, including interactions with solvents or other molecules, but such research has not been conducted or made public for this compound.

Structure-Reactivity and Structure-Property Relationship Studies from a Computational Perspective

No computational studies detailing the structure-reactivity or structure-property relationships of this compound are available in the scientific literature. Such studies typically involve quantum chemical calculations, like Density Functional Theory (DFT), to correlate the molecule's electronic and geometric structure with its chemical reactivity and physical properties. Without these foundational studies, no data or detailed findings can be presented.

Due to the absence of research, no data tables can be generated.

Advanced Spectroscopic Analysis in Mechanistic and Structural Elucidation of 2 Difluoromethyl 3 Nitroanisole and Its Synthetic Intermediates/derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, provides definitive evidence for the structural assignment and isomeric purity of 2-(Difluoromethyl)-3-nitroanisole. The chemical shifts, coupling constants, and multiplicities of the signals offer a detailed insight into the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the proton of the difluoromethyl group. The aromatic region would likely show a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The proton of the difluoromethyl group (CHF₂) is anticipated to appear as a triplet due to coupling with the two fluorine atoms. The methoxy group (OCH₃) protons would typically be observed as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The carbon of the methoxy group will appear as a single peak at a characteristic chemical shift.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms of the CHF₂ group are expected to be chemically equivalent and will likely appear as a doublet due to coupling with the single proton of the difluoromethyl group. colorado.edu The chemical shift of the fluorine atoms is a sensitive indicator of their electronic environment. researchgate.netsemanticscholar.org In some instances, if the fluorine atoms are diastereotopic, they may exhibit distinct signals. semanticscholar.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~7.5-8.0m-Aromatic-H
¹H~6.8-7.2tJ(H,F) ≈ 55-60CHF₂
¹H~3.9s-OCH₃
¹³C~150-160s-C-OCH₃
¹³C~140-150s-C-NO₂
¹³C~110-140m-Aromatic-C
¹³C~115-125tJ(C,F) ≈ 270-280CHF₂
¹³C~56s-OCH₃
¹⁹F~ -90 to -130dJ(F,H) ≈ 55-60CHF₂

Note: The predicted data is based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms and elucidating complex structures. youtube.comharvard.edulibretexts.orgic.ac.ukyoutube.com

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) couplings. youtube.com For this compound, cross-peaks would be observed between the adjacent aromatic protons, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). libretexts.org This technique would definitively link the proton signals to their corresponding carbon signals, for example, confirming the attachment of the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular structure. For instance, correlations would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached, and between the difluoromethyl proton and the adjacent aromatic carbon.

While not broadly documented for this specific molecule, dynamic NMR studies could be employed to investigate conformational analysis, such as restricted rotation around the C-O or C-N bonds due to steric hindrance. By varying the temperature, it might be possible to observe changes in the NMR spectra that indicate the presence of different conformers and to calculate the energy barriers for their interconversion.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Molecular Weight Confirmation

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. nih.govacs.orgresearchgate.netnih.govyoutube.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a critical step in confirming the identity of the synthesized compound. The expected fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or parts of it (e.g., NO). acs.orgyoutube.com

Table 2: Predicted HRMS Data and Major Fragmentation Pathways for this compound

IonPredicted m/zDescription
[M]⁺203.0339Molecular Ion
[M - NO₂]⁺157.0454Loss of nitro group
[M - OCH₃]⁺172.0128Loss of methoxy group
[M - CHF₂]⁺152.0246Loss of difluoromethyl group

Note: The predicted m/z values are based on the elemental composition C₈H₇F₂NO₃. The fragmentation pathways are hypothesized based on the known behavior of similar compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the various functional groups present.

NO₂ Group: Strong asymmetric and symmetric stretching vibrations of the nitro group are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

C-O-C Group: The ether linkage would give rise to characteristic stretching vibrations.

C-F Bonds: The C-F stretching vibrations of the difluoromethyl group would also be present.

Aromatic Ring: The C-H stretching and bending vibrations, as well as the C=C stretching vibrations of the aromatic ring, would appear at their characteristic frequencies.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental IR and Raman bands. niscpr.res.in

Table 3: Predicted Characteristic IR and Raman Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch (OCH₃)2850-2960IR, Raman
NO₂ Asymmetric Stretch1500-1570IR (Strong)
Aromatic C=C Stretch1400-1600IR, Raman
NO₂ Symmetric Stretch1300-1370IR (Strong)
C-O-C Asymmetric Stretch1200-1275IR
C-F Stretch1000-1100IR (Strong)

Note: The predicted wavenumber ranges are based on typical values for these functional groups.

Applications of 2 Difluoromethyl 3 Nitroanisole As a Synthetic Building Block and Synthon

Role in the Divergent Synthesis of Complex Organic Molecules

The inherent functionalities of 2-(Difluoromethyl)-3-nitroanisole make it an ideal starting point for divergent synthesis strategies. The nitro group can be readily reduced to an amine, which can then participate in a wide array of reactions, including amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions. The methoxy (B1213986) group can be cleaved to reveal a phenol, providing another handle for functionalization. Furthermore, the difluoromethyl group, while generally stable, can influence the reactivity of the aromatic ring and can be a key feature in the final target molecule.

The strategic, sequential manipulation of these functional groups allows for the generation of a diverse library of compounds from a single starting material. For instance, reduction of the nitro group followed by acylation and subsequent ether cleavage would yield a completely different molecular scaffold than if the ether cleavage were performed first. This controlled, stepwise modification is the essence of its utility in divergent synthesis.

Precursor to Fluorinated Heterocyclic Compounds

Fluorinated heterocycles are of immense importance in pharmaceuticals and agrochemicals. This compound serves as a valuable precursor for the synthesis of various fluorinated heterocyclic systems. The key transformation is typically the reduction of the nitro group to an aniline (B41778) derivative. This in situ generated or isolated amine is a powerful nucleophile that can undergo intramolecular or intermolecular cyclization reactions to form a variety of heterocyclic rings.

For example, the resulting 2-(difluoromethyl)-3-methoxyaniline can be reacted with appropriate dicarbonyl compounds or their equivalents to construct fluorinated quinolines, benzodiazepines, or other fused heterocyclic systems. The presence of the difluoromethyl group in the final heterocyclic product can significantly enhance its biological activity and metabolic stability.

Utility in the Preparation of Advanced Fluorinated Aromatics with Tailored Properties

The demand for advanced aromatic materials with specific electronic and physical properties is on the rise, particularly in the fields of organic electronics and materials science. This compound provides a platform for the synthesis of highly substituted, fluorinated aromatic compounds with tailored characteristics.

The nitro group is a strong electron-withdrawing group, which can be converted into a variety of other functionalities, thereby modulating the electronic properties of the aromatic ring. For example, reduction to an amine followed by diazotization and a Sandmeyer reaction can introduce a range of substituents (e.g., cyano, halo, hydroxyl). These transformations, coupled with the permanent presence of the difluoromethyl and methoxy groups, allow for the fine-tuning of properties such as dipole moment, polarizability, and thermal stability of the resulting aromatic compounds.

Integration into Multi-Step Total Synthesis Strategies of Research Targets

While specific examples of the integration of this compound into the total synthesis of complex natural products are not yet widely reported, its potential is evident. In the context of synthesizing analogues of biologically active compounds, this building block could be invaluable. Many research targets in medicinal chemistry are complex aromatic or heterocyclic structures. The ability to introduce a difluoromethyl group at a specific position on an aromatic ring, along with other functionalities that can be elaborated, makes this compound an attractive starting material or intermediate in a multi-step synthetic sequence. Its pre-functionalized nature can significantly shorten synthetic routes and allow for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Exploration in Materials Chemistry as a Functional Monomer or Component

The field of materials chemistry is constantly seeking new monomers to create polymers with novel properties. While the direct polymerization of this compound is unlikely, its derivatives hold potential as functional monomers. For instance, conversion of the nitro group to an amine and the methoxy group to a hydroxyl or vinyl group could generate a difunctional monomer suitable for polymerization reactions.

The resulting polymers would have the difluoromethyl group regularly incorporated into their structure, which could impart desirable properties such as increased thermal stability, chemical resistance, and specific optical or dielectric properties. The exploration of this compound derivatives in the synthesis of novel fluorinated polymers is a promising area for future research.

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Systematically vary substituents (e.g., replace nitro with cyano or methoxy) and assess biological activity. Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with efficacy . Prioritize derivatives with logP <3 for optimal bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.